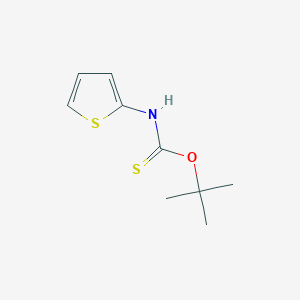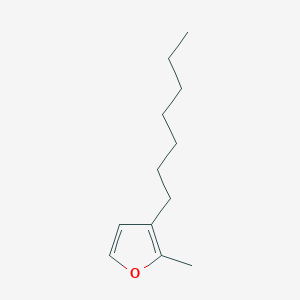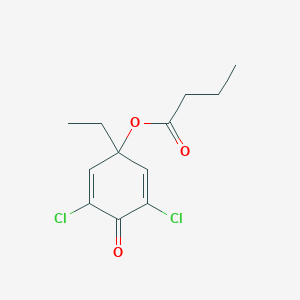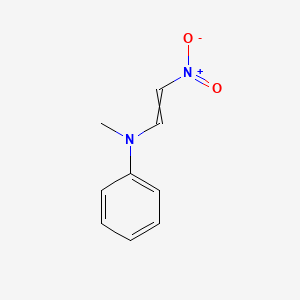
1,1'-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is a chemical compound characterized by the presence of two nitro groups attached to a butadiene backbone, which is further connected to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene typically involves the nitration of 1,4-diphenyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(1,4-diaminobuta-1,3-diene-1,4-diyl)dibenzene.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene has several applications in scientific research:
Biology: Potential use in studying the effects of nitro compounds on biological systems, including their interactions with enzymes and proteins.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s conjugated diene structure allows it to participate in cycloaddition reactions, forming new chemical bonds and structures .
類似化合物との比較
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Lacks the nitro groups, making it less reactive in redox reactions but still useful in cycloaddition reactions.
1,3-Dinitrobenzene: Contains nitro groups on a benzene ring but lacks the extended conjugated diene structure.
1,4-Dinitro-1,3-butadiene: Similar nitro and diene structure but without the phenyl groups, affecting its reactivity and applications.
Uniqueness
1,1’-(1,4-Dinitrobuta-1,3-diene-1,4-diyl)dibenzene is unique due to its combination of nitro groups and conjugated diene structure, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
特性
CAS番号 |
61208-80-8 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
(1,4-dinitro-4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-12H |
InChIキー |
CAEPTDBEQKDQJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)





![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)





